Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester
Description
Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester is a synthetic derivative of indole-3-acetic acid (IAA), a naturally occurring auxin in plants. The compound features a bis(2-chloroethyl)amino group at the 5-position of the indole ring and an ethyl ester substitution on the acetic acid side chain. The ethyl ester moiety enhances lipophilicity, improving membrane permeability compared to the free acid form .
Properties
CAS No. |
94539-35-2 |
|---|---|
Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
ethyl 2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-2-22-16(21)9-12-11-19-15-4-3-13(10-14(12)15)20(7-5-17)8-6-18/h3-4,10-11,19H,2,5-9H2,1H3 |
InChI Key |
YQIBBQQNYOSHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Esterification of Indole-3-Acetic Acid
The synthesis begins with indole-3-acetic acid (IAA), which undergoes esterification to form the ethyl ester. This step employs ethanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) under reflux conditions. The reaction typically achieves yields exceeding 80%, with the ester confirmed via infrared (IR) spectroscopy (loss of the broad -OH stretch at ~2500–3300 cm⁻¹ and emergence of a carbonyl stretch at ~1735 cm⁻¹).
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethanol, H₂SO₄ | Reflux | 6 hr | 84% |
Nitration at the 5-Position
Electrophilic nitration introduces a nitro group at the 5-position of the indole ring. The ethyl ester’s electron-withdrawing nature directs nitration to the meta position (C-5). A mixture of nitric acid and sulfuric acid at 0–5°C is commonly used.
Example Protocol
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Hydrogenation at 40–60 psi H₂ in ethanol at 25°C for 12 hr is preferred for higher selectivity.
Key Data
Bis(2-Chloroethyl)amino Group Introduction
The 5-amino intermediate undergoes alkylation with 2-chloroethyl chloride in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, with two equivalents of 2-chloroethyl chloride required.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH (2.2 equiv) |
| Temperature | 0°C → room temp |
| Time | 12 hr |
| Yield | 65–75% |
Direct Alkylation of 5-Aminoindole-3-Acetic Acid Ethyl Ester
Synthesis of 5-Aminoindole-3-Acetic Acid
Alternative routes start with 5-nitroindole-3-acetic acid, synthesized via nitration of IAA. Reduction (as in Section 1.3) yields 5-aminoindole-3-acetic acid, which is subsequently esterified.
Levulinic Acid Condensation Route
Phenylhydrazine Precursor Synthesis
Adapting methods from DE2009474C2, a substituted phenylhydrazine bearing the bis(2-chloroethyl)amino group is prepared. For example, 4-[bis(2-chloroethyl)amino]phenylhydrazine is synthesized via sequential alkylation of 4-aminophenylhydrazine with 2-chloroethyl chloride.
Indole Ring Formation
The phenylhydrazine reacts with levulinic acid ethyl ester in acetic acid under HCl gas, cyclizing to form the indole core. This method directly incorporates the bis(2-chloroethyl)amino group during ring synthesis.
Cyclization Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | HCl (gas) |
| Temperature | 80°C |
| Time | 3 hr |
| Yield | 73% |
Acid Chloride Intermediate Method
Conversion to Acid Chloride
IAA is treated with thionyl chloride (SOCl₂) in THF to form 2-(1H-indol-3-yl)acetyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used without purification.
Amide Formation and Alkylation
The acid chloride reacts with 5-aminoindole derivatives in THF with K₂CO₃, forming an amide intermediate. Subsequent alkylation with 2-chloroethyl chloride introduces the bis(2-chloroethyl)amino group.
Limitations
- Selectivity : Competing reactions at the indole nitrogen may occur.
- Yield : ~50% (lower due to multiple steps).
Comparative Analysis of Methods
Efficiency and Scalability
Functional Group Compatibility
- Esterification early in the synthesis (Method 1) avoids side reactions during alkylation.
- Protective groups (e.g., tert-butyl esters) are critical in Method 2 to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is studied for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Ethyl indole-3-acetate (IAA ethyl ester)
- Structure : Ethyl ester of indole-3-acetic acid without the 5-position substitution.
- Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 203.24 .
- Properties : Crystalline solid (mp: 44°C, bp: 166°C), >98% purity by GC .
- Synthesis: Prepared via esterification of IAA with ethanol and concentrated H₂SO₄ under reflux .
- Applications : Used in plant biology studies as a stable auxin analog. Lacks alkylating or cytotoxic groups.
2.1.2 Methyl indole-3-acetate (Me-IAA)
- Structure : Methyl ester of IAA.
- Properties: Synthesized enzymatically using SAM as a methyl donor; identified via GC-MS .
- Activity: Retains auxin-like activity but with reduced polarity compared to free IAA. No reported alkylating properties.
2.1.3 Indole-3-acetic acid (IAA)
- Structure : Free carboxylic acid form.
- Biological Impact : Induces TGF-β pathway activation, promoting fibrosis in renal cells .
- Limitations : High polarity limits bioavailability, necessitating ester derivatives for enhanced delivery .
2.1.4 Indole-2-carboxylic acid ethyl ester
- Structure : Ethyl ester of indole-2-carboxylic acid.
- Key Difference : Esterification at the 2-position instead of the 3-position, altering biological interactions .
Substituted Indole Derivatives
2.2.1 5-Bromoindole and 5-Methoxyindole
- Substituents : Halogen (Br) or methoxy group at the 5-position.
- Applications : Used in pharmaceutical intermediates. Bromo-substituted indoles exhibit antimicrobial activity but lack alkylating groups .
2.2.2 3-Indoleacetonitrile
- Structure : Nitrile derivative of IAA.
- Properties : Higher reactivity due to the nitrile group; used in synthetic chemistry .
Comparative Analysis
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 5-[bis(2-chloroethyl)amino], ethyl ester | ~355.7 (estimated) | Alkylating potential, enhanced lipophilicity |
| Ethyl indole-3-acetate | Ethyl ester | 203.24 | High purity, auxin-like activity, no alkylation |
| Methyl indole-3-acetate | Methyl ester | 175.18 | Enzymatically synthesized, auxin mimic |
| Indole-3-acetic acid | Free acid | 175.18 | Pro-fibrotic via TGF-β, limited bioavailability |
| 5-Bromoindole | 5-Br | 196.03 | Antimicrobial, no ester or alkylating groups |
Biological Activity
Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester (CAS No. 94539-35-2) is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a bis(2-chloroethyl)amino group and an ethyl acetate moiety. Its molecular formula is , and it has a molecular weight of 343.2 g/mol. The structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS No. | 94539-35-2 |
| Molecular Formula | C16H20Cl2N2O2 |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | Ethyl 2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetate |
| InChI Key | YQIBBQQNYOSHBS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or DNA, similar to other alkylating agents used in chemotherapy. This interaction can lead to the inhibition of various biological processes, including cell proliferation and apoptosis in cancer cells .
Key Mechanisms:
- Alkylation : The bis(2-chloroethyl)amino group acts as an alkylating agent, targeting nucleophilic sites within cellular macromolecules.
- Signal Transduction Interference : The compound may disrupt signaling pathways involved in cell growth and differentiation due to its structural similarity to natural auxins like indole-3-acetic acid (IAA) .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : Significant growth inhibition was observed, with IC50 values comparable to standard chemotherapeutics like doxorubicin.
- A549 (lung cancer) : The compound showed promising antiproliferative effects, suggesting potential for lung cancer treatment .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Its structure allows it to interact with microbial enzymes, potentially inhibiting their activity and leading to cell death. Further research is needed to quantify these effects across different microbial strains.
Case Studies
- Study on Cancer Cell Lines :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
